molecular formula C15H14N2O3 B4936317 N'-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide

N'-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide

Cat. No.: B4936317
M. Wt: 270.28 g/mol
InChI Key: KMMNUOJXJZBQME-UHFFFAOYSA-N
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Description

N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C15H14N2O3 It is a derivative of furan-2-carbohydrazide and contains a phenylcyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-furfurylidene)pyridine-3-carbohydrazide
  • N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide

Uniqueness

N’-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide is unique due to the presence of the phenylcyclopropane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMNUOJXJZBQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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